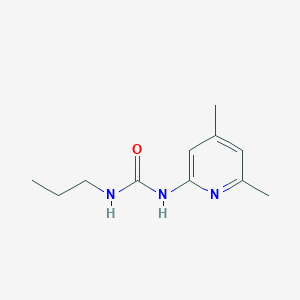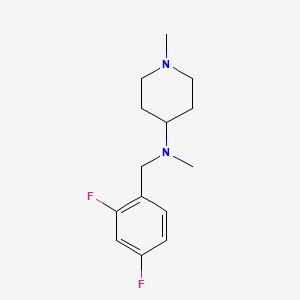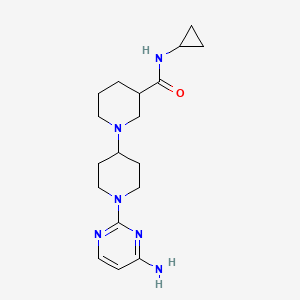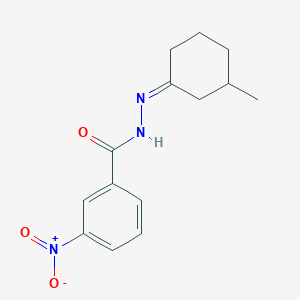
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea (DPU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPU is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea as an acetylcholinesterase inhibitor involves the formation of a reversible complex between N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea and the enzyme. This complex prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This, in turn, leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has been shown to have a significant effect on the central nervous system. It has been found to improve cognitive function, memory, and learning in animal models of Alzheimer's disease. N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has several advantages for lab experiments. It is easy to synthesize and purify, and its high yield and purity make it an ideal candidate for in vitro and in vivo studies. However, N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has some limitations as well. It is not very water-soluble, which may limit its use in some experiments. Additionally, its potency as an acetylcholinesterase inhibitor may make it difficult to determine the optimal dose for experiments.
将来の方向性
The potential applications of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea are vast and there are several future directions for research. One area of research is the development of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea-based drugs for the treatment of Alzheimer's disease. Another area of research is the investigation of the antioxidant properties of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea and its potential use in the treatment of other neurodegenerative disorders. Additionally, the development of more water-soluble derivatives of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea may expand its use in various experiments.
Conclusion:
In conclusion, N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea (N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea) is a chemical compound with significant potential for scientific research. Its easy synthesis, high yield, and purity make it an ideal candidate for in vitro and in vivo studies. Its potent acetylcholinesterase inhibition and antioxidant properties make it a potential candidate for the treatment of neurodegenerative disorders. Further research is needed to fully explore the potential applications of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea.
合成法
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea can be synthesized using a simple reaction between 4,6-dimethyl-2-pyridinylamine and propyl isocyanate. The reaction is carried out in the presence of a catalyst and the product is purified using standard methods. The yield of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea is high and the purity can be easily achieved.
科学的研究の応用
N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property of N-(4,6-dimethyl-2-pyridinyl)-N'-propylurea makes it a potential candidate for the treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in the levels of acetylcholine in the brain.
特性
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-5-12-11(15)14-10-7-8(2)6-9(3)13-10/h6-7H,4-5H2,1-3H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVPQSXHZKNKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC(=CC(=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N'-[(2-thienylacetyl)oxy]benzenecarboximidamide](/img/structure/B5291861.png)
![2,2,6,6-tetramethyl-1-{[4-(1H-tetrazol-1-yl)benzoyl]oxy}piperidin-4-yl acetate](/img/structure/B5291869.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5291879.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5291887.png)
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5291893.png)



![1-(2-{2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}ethyl)pyrrolidin-2-one](/img/structure/B5291941.png)
![8-(trifluoromethyl)-4-[2-(trifluoromethyl)morpholin-4-yl]quinoline](/img/structure/B5291944.png)
![5-(3,4-dimethoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5291946.png)
![6-(1-benzoylpiperidin-2-yl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291948.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5291958.png)